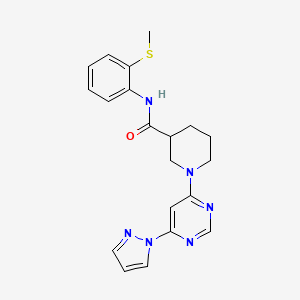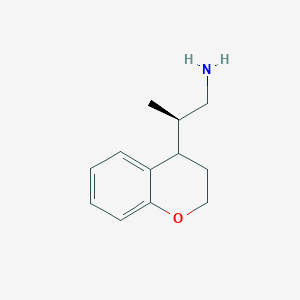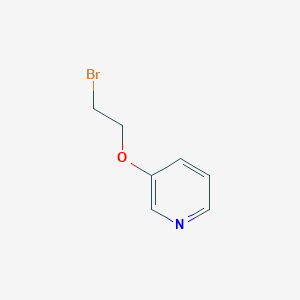
3-(2-Bromoethoxy)pyridine
Overview
Description
3-(2-Bromoethoxy)pyridine, also known as 2-Bromoethoxypyridine, is a chemical compound belonging to the class of organic compounds known as pyridines. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the production of solvents, surfactants, and catalysts. This compound is widely used in the laboratory for its unique properties, such as its stability, low volatility, and low toxicity.
Scientific Research Applications
Acidic Properties of Silica Doped with Cations
Pyridine adsorption, including derivatives like 3-(2-Bromoethoxy)pyridine, has been used to study the acidic properties of silica doped with various cations. This research, conducted by Connell and Dumesic (1987), found that dopant cations on silica's surface generate both Brønsted and Lewis acid sites, important for various catalytic processes. The study highlights the role of pyridine derivatives in understanding surface acidity in doped silica, useful in catalysis and materials science (Connell & Dumesic, 1987).
Synthesis and Functionalization of Pyridines
Manteau et al. (2010) demonstrated the synthesis and regioselective functionalization of trifluoromethoxypyridines, including this compound derivatives. Their work is significant in providing building blocks for life-sciences-oriented research, including pharmaceuticals and materials chemistry. The study also includes the first X-ray crystallographic structure determinations of these compounds, enhancing understanding of their molecular configurations (Manteau et al., 2010).
Radical Cyclization in Organic Synthesis
Inokuchi et al. (1994) developed an improved procedure for the electrochemical radical cyclization of 2-bromoethyl 2-alkynyl ethers using this compound derivatives. This process, involving chloro(pyridine)cobaloxime(III) and a sacrificial anode, is significant for organic synthesis, particularly in synthesizing complex organic molecules under neutral conditions (Inokuchi et al., 1994).
Synthesis of Pyrido-oxazine Derivatives
Pathan and Khan (2018) synthesized pyrido-oxazine derivatives using this compound. Their tandem SN2 and SNAr reaction method exhibits moderate to good regioselectivity and produces biarylated pyrido-oxazine and terpyridine ligands. This work is crucial in the field of heterocyclic chemistry and ligand development for coordination chemistry (Pathan & Khan, 2018).
Safety and Hazards
properties
IUPAC Name |
3-(2-bromoethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDNYGNWQNMKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162541-27-7 | |
| Record name | 3-(2-bromoethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



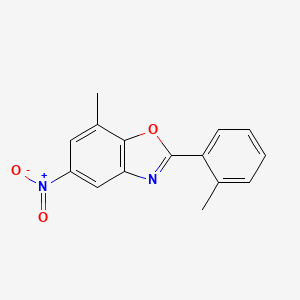
![Phenyl(4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2737245.png)

![methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2737247.png)
![(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone](/img/structure/B2737250.png)
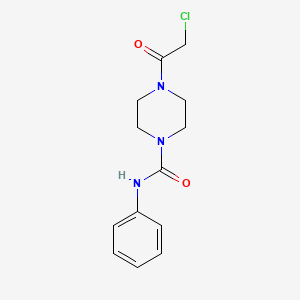
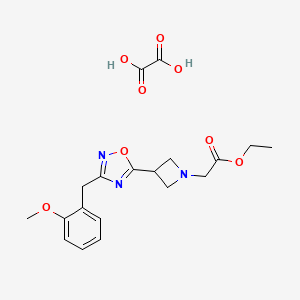
![1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one](/img/structure/B2737255.png)
![3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2737257.png)

![1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2737260.png)
